7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The core structure (C₆H₄N₂OS) consists of fused thiophene and pyrimidine rings . The target molecule features:
- 7-position substitution: A 3,4-diethoxyphenyl group, providing electron-donating ethoxy moieties.
- 3-position substitution: A 2-phenoxyethyl chain, introducing flexibility and aromaticity.
This substitution pattern is hypothesized to influence solubility, bioavailability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-28-20-11-10-17(14-21(20)29-4-2)19-15-31-23-22(19)25-16-26(24(23)27)12-13-30-18-8-6-5-7-9-18/h5-11,14-16H,3-4,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYFMULNVNFQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent such as dimethylformamide).
Substitution with 3,4-diethoxyphenyl Group:
Attachment of 2-phenoxyethyl Group: The final step involves the alkylation of the intermediate compound with 2-phenoxyethyl bromide or chloride, using a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, helping to elucidate the role of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of cellular pathways and processes, such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
Substituent Variations at the 3-Position
Physicochemical Properties
Biological Activity
Overview
7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a thieno[3,2-d]pyrimidin-4(3H)-one core and two significant substituents: a 3,4-diethoxyphenyl group and a 2-phenoxyethyl group. These structural characteristics suggest that it may interact with various biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N2O4S |
| Molecular Weight | 373.47 g/mol |
| CAS Number | 1206994-16-2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in critical cellular processes such as proliferation and apoptosis. The compound may exert its effects by binding to the active sites of these targets, thereby modulating various signaling pathways.
Enzyme Inhibition
The compound is also being investigated for its enzyme inhibitory properties. Enzyme inhibition plays a crucial role in regulating metabolic pathways and cellular functions. The unique substituents on the thienopyrimidine core may enhance its binding affinity to specific enzymes, which could lead to therapeutic applications in diseases where enzyme dysregulation is a factor.
Case Studies and Research Findings
- Study on Similar Compounds : Research involving related thienopyrimidine derivatives has demonstrated their capacity to inhibit cell proliferation in various cancer types. These studies often utilize assays measuring cell viability and apoptosis markers to assess the efficacy of the compounds .
- Mechanistic Insights : A study highlighted the mechanism by which phenoxazine compounds induce apoptosis through intracellular pH modulation. This suggests that similar mechanisms could be explored for this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(3,4-dimethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one | Methoxy groups instead of ethoxy | Anticancer activity observed |
| 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one | Chlorine substituent | Antifungal and anticancer properties reported |
Q & A
Q. What are the recommended synthetic routes for 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core formation : Cyclocondensation of aminothiophene derivatives with carbonyl compounds (e.g., urea or thiourea) under acidic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
Q. Functionalization :
- 7-position : Suzuki-Miyaura cross-coupling with 3,4-diethoxyphenyl boronic acid using Pd(PPh₃)₄ as a catalyst .
- 3-position : Alkylation with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Key parameters: - Yields: 60–85% for cyclocondensation; 45–70% for cross-coupling .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing 3- vs. 7-position substitutions) .
- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C₂₅H₂₄N₂O₄S) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays aligned with structural analogs’ reported activities:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–50 µM concentrations .
- Anti-inflammatory : COX-2 inhibition assay (ELISA) with IC₅₀ determination .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Controls : Include known inhibitors (e.g., doxorubicin for anticancer screening) and validate with triplicates .
Advanced Research Questions
Q. How do substituents at the 3- and 7-positions influence structure-activity relationships (SAR)?
- Methodological Answer : SAR can be explored through systematic modifications:
Q. How can researchers resolve contradictions in reported biological activities across thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. Address them by:
Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour incubation) .
Meta-analysis : Compare substituent effects across studies (e.g., 3,4-diethoxy vs. 4-chlorophenyl at the 7-position) .
Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and reconcile disparate results .
Example : Derivatives with bulky 7-position groups show conflicting anticancer data due to differential cell permeability; validate via PAMPA assay .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Use hydrochloride salts for improved aqueous solubility (test via shake-flask method at pH 7.4) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenoxyethyl) to enhance absorption .
- Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm) for sustained release .
Key Metrics : Measure logD (octanol/water) and plasma stability (HPLC-MS) .
Q. How can molecular docking guide target identification for this compound?
- Methodological Answer :
Target selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural analogs’ activities .
Q. Docking workflow :
- Prepare the protein (PDB: 1M17) by removing water and adding hydrogens.
- Generate ligand conformers (OpenBabel) and dock using Glide SP/XP mode .
- Validate with MD simulations (GROMACS) to assess binding stability .
Experimental validation : Compare docking scores (e.g., Glide score < −6.0) with enzymatic IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
